

N-Nitroso Fluoxetine: A Technical Guide to Regulatory Limits and Analytical Methodologies

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Compound of Interest

Compound Name: *N-Nitroso fluoxetine*

Cat. No.: *B6179763*

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Introduction

N-Nitroso fluoxetine is a nitrosamine impurity that can form in drug products containing fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties based on animal studies.[3][4] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the presence of these impurities in pharmaceutical products to ensure patient safety.[5][6] This technical guide provides an in-depth overview of the regulatory limits, toxicological profile, and analytical methodologies for **N-Nitroso fluoxetine**.

Regulatory Landscape and Acceptable Intake Limits

Both the FDA and EMA have implemented comprehensive frameworks for the control of nitrosamine impurities in human medicines.[5][6][7] These frameworks require marketing authorization holders to conduct risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to perform confirmatory testing using appropriately validated and sensitive methods.[7][8][9] The primary goal is to mitigate and control the presence of these impurities at or below an acceptable intake (AI) limit, which is a level that poses a negligible lifetime cancer risk.[8]

Quantitative Data: Regulatory Limits for N-Nitroso Fluoxetine

The acceptable intake limits for **N-Nitroso fluoxetine** have been established by regulatory bodies based on toxicological data and risk assessment models. The FDA has published a recommended AI limit for **N-Nitroso fluoxetine**, which is based on a read-across analysis from a surrogate compound, 4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

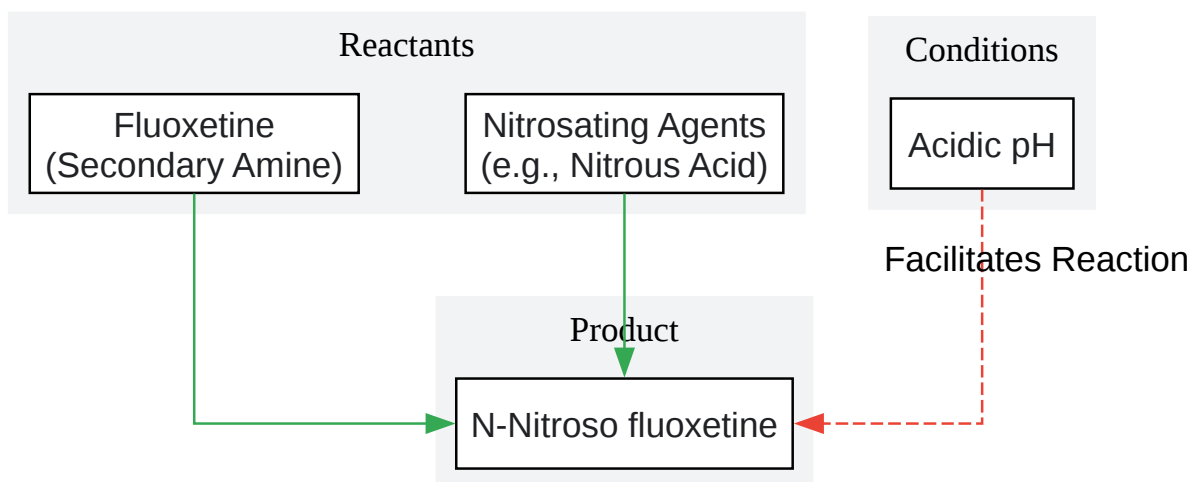
Regulatory Agency	Impurity	Acceptable Intake (AI) Limit (ng/day)	Basis for Limit
FDA	N-Nitroso fluoxetine	100	Read-across from surrogate (NNK) [10] [11] [13]
EMA	N-Nitroso fluoxetine	100	N/A (EMA has listed specific AI limits for some NDSRIs) [14]

Note: Regulatory guidance is continually evolving. It is crucial to consult the latest updates from the FDA and EMA websites.[\[10\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Formation, Mitigation, and Toxicological Profile

Formation Pathway

N-Nitroso fluoxetine is a type of nitrosamine drug substance-related impurity (NDSRI), meaning it is structurally similar to the active pharmaceutical ingredient (API).[\[5\]](#)[\[15\]](#)[\[17\]](#) It forms from the reaction of the secondary amine functional group in the fluoxetine molecule with nitrosating agents.[\[1\]](#) These nitrosating agents can originate from nitrites present as excipients or contaminants in the manufacturing process, particularly under acidic conditions.[\[1\]](#)[\[5\]](#)



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Caption: Formation of **N-Nitroso fluoxetine** from its precursors.

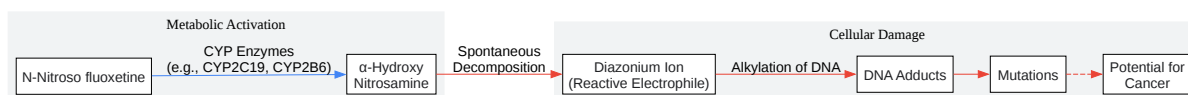
Mitigation Strategies

Manufacturers are required to implement strategies to prevent or reduce the formation of nitrosamine impurities.^{[7][8]} Key mitigation approaches include:

- **Process Optimization:** Modifying manufacturing processes to avoid conditions that favor nitrosamine formation, such as adjusting pH to neutral or basic levels.^{[8][15]}
- **Raw Material Control:** Thoroughly auditing and testing raw materials, including solvents and catalysts, for the presence of nitrites and other nitrosating agents.^[8]
- **Formulation Design:** Incorporating antioxidants like ascorbic acid or alpha-tocopherol, which can inhibit the nitrosation reaction.^[15]
- **Packaging and Storage:** Assessing packaging materials for potential leachables and controlling storage conditions to minimize degradation that could lead to impurity formation.^[8]

Toxicological Profile and Mechanism of Action

N-Nitroso fluoxetine has been evaluated for its mutagenic and genotoxic potential. Studies have shown that it is mutagenic in the Enhanced Ames Test (EAT) and induces concentration-dependent increases in micronuclei in human TK6 cells following metabolic activation.[17][18][19][20] It has also been found to be genotoxic to *S. typhimurium* at concentrations ranging from 0.06 to 0.12 mg/ml.[21] The genotoxicity of many nitrosamines is mediated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes, into unstable α -hydroxy nitrosamines. These intermediates can then form highly reactive diazonium ions that alkylate DNA, leading to mutations and potentially cancer.[17][22] For **N-Nitroso fluoxetine**, CYP2C19 and CYP2B6 have been identified as key activating enzymes.[17][19]



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Caption: General toxicological mechanism of N-nitrosamines.

Experimental Protocols: Analytical Methodologies

The detection and quantification of **N-Nitroso fluoxetine** at trace levels require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.[1][23][24]

Detailed LC-MS/MS Protocol for N-Nitroso Fluoxetine

The following protocol is a composite of methodologies described in the literature for the analysis of **N-Nitroso fluoxetine** in drug substances and products.[23][25]

1. Sample Preparation

- Accurately weigh approximately 100 mg of the fluoxetine sample into a centrifuge tube.

- Add 1 mL of an internal standard solution (e.g., **N-Nitroso fluoxetine-d3** at 10 ng/mL in methanol) and 9 mL of methanol.
- Sonicate the mixture for 5 minutes to ensure complete dissolution and extraction.
- Centrifuge at 3000 x g for 5 minutes.
- Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial for analysis.

2. Standard Solution Preparation

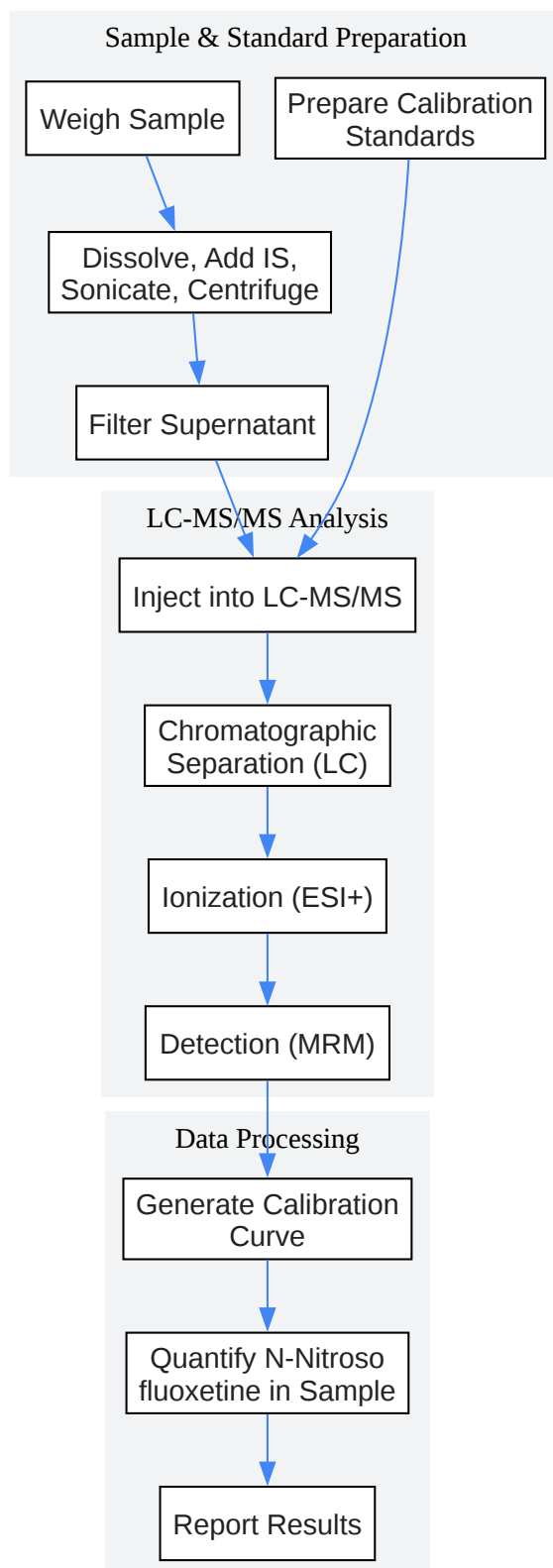
- Prepare a stock solution of **N-Nitroso fluoxetine** reference standard in methanol (e.g., 100 µg/mL).
- Perform serial dilutions with methanol to create a series of standard solutions ranging from 1 to 40 ng/mL, each containing the internal standard at a constant concentration (e.g., 1 ng/mL).

3. LC-MS/MS Instrumental Conditions

Parameter	Condition
Liquid Chromatography	
Column	C18 stationary phase (e.g., Symmetry C18, 3.5 μm , 4.6 mm i.d. \times 15 cm)[23]
Column Temperature	40°C[23]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.5 mL/min
Injection Volume	5 μL [23]
Gradient Elution	A typical gradient might start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
Mass Spectrometry	
Ion Source	Electrospray Ionization (ESI), positive mode[23]
Ion Spray Voltage	5.5 kV[23]
Source Temperature	500°C[23]
Detection Mode	Multiple Reaction Monitoring (MRM)[23]
MRM Transitions	
N-Nitroso fluoxetine	Precursor Ion (m/z): 339 \rightarrow Product Ions (m/z): 177 (quantitative), 117 (qualitative)[23]
Internal Standard	(e.g., N-Nitroso fluoxetine-d3) m/z 342 \rightarrow 180
Collision Energy	Optimized for the specific instrument, typically around 20-30 eV[23]

Note: These parameters should be optimized for the specific instrument being used.[23] The limit of quantification (LOQ) for such methods is typically in the range of 0.03 to 0.1 ppm relative to the maximum daily dose (MDD).[23][25]

Experimental Workflow Visualization



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Caption: Workflow for the analysis of **N-Nitroso fluoxetine**.

Conclusion

The control of **N-Nitroso fluoxetine** is a critical aspect of ensuring the quality and safety of fluoxetine-containing medicines. Regulatory agencies have established clear, albeit evolving, guidelines and acceptable intake limits to manage the potential risks associated with this impurity. A thorough understanding of the formation pathways, toxicological profile, and appropriate mitigation strategies is essential for pharmaceutical manufacturers. Furthermore, the implementation of robust, validated, and highly sensitive analytical methods, such as LC-MS/MS, is imperative for the accurate monitoring and control of **N-Nitroso fluoxetine**, ultimately safeguarding public health. Continuous monitoring of regulatory updates and scientific literature is crucial for maintaining compliance and ensuring patient safety.

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